Vasoactive Intestinal Peptide, human, porcine, rat

Description

Gene Architecture and Splicing Variants

A comparative analysis reveals conserved exon boundaries but species-specific splicing patterns:

- Humans : The primary transcript encodes prepro-VIP, a 170-amino acid precursor cleaved into VIP and PHM-27.

- Pigs : Alternative splicing generates multiple VIP receptor (VPAC) variants, including truncated forms lacking transmembrane domains, which may modulate ligand specificity.

- Rats : Two mRNA species (1.7 kb and 1.0 kb) arise from differential polyadenylation in exon 7, potentially influencing transcript stability and tissue-specific expression.

Table 1: VIP Gene Structural Features Across Species

| Species | Chromosomal Location | Exons | Precursor Protein | Key Splicing Variants |

|---|---|---|---|---|

| Human | 6q24.2 | 7 | Prepro-VIP (170 aa) | PHM-27 co-expression |

| Pig | 13q34 | 14* | Prepro-VIP (167 aa) | VPAC1-R/VPAC2-R splice forms |

| Rat | 1q22 | 7 | Prepro-VIP (169 aa) | 1.7 kb and 1.0 kb mRNA isoforms |

*Porcine VPAC receptors exhibit unique 14-exon structures.

Properties

Molecular Formula |

C147H238N44O42S |

|---|---|

Molecular Weight |

3325.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C147H238N44O42S/c1-18-75(12)115(143(231)182-97(56-72(6)7)131(219)174-94(118(156)206)61-108(153)199)189-140(228)106(68-193)186-135(223)102(63-110(155)201)179-132(220)96(55-71(4)5)176-133(221)98(58-81-37-41-84(196)42-38-81)177-126(214)88(33-23-26-49-149)168-124(212)89(34-24-27-50-150)172-141(229)113(73(8)9)187-119(207)76(13)165-122(210)93(47-53-234-17)171-128(216)92(45-46-107(152)198)170-123(211)87(32-22-25-48-148)167-125(213)90(35-28-51-162-146(157)158)169-130(218)95(54-70(2)3)175-127(215)91(36-29-52-163-147(159)160)173-144(232)116(78(15)194)190-137(225)99(59-82-39-43-85(197)44-40-82)178-134(222)101(62-109(154)200)180-136(224)104(65-112(204)205)184-145(233)117(79(16)195)191-138(226)100(57-80-30-20-19-21-31-80)183-142(230)114(74(10)11)188-120(208)77(14)166-129(217)103(64-111(202)203)181-139(227)105(67-192)185-121(209)86(151)60-83-66-161-69-164-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,192-197H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,201)(H2,156,206)(H,161,164)(H,165,210)(H,166,217)(H,167,213)(H,168,212)(H,169,218)(H,170,211)(H,171,216)(H,172,229)(H,173,232)(H,174,219)(H,175,215)(H,176,221)(H,177,214)(H,178,222)(H,179,220)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,209)(H,186,223)(H,187,207)(H,188,208)(H,189,228)(H,190,225)(H,191,226)(H,202,203)(H,204,205)(H4,157,158,162)(H4,159,160,163)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 |

InChI Key |

HEOYHMUESMJFDC-RIWXPGAOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |

Origin of Product |

United States |

Preparation Methods

Porcine VIP Synthesis via the Repetitive Excess Mixed Anhydride Method

The Repetitive Excess Mixed Anhydride (REMA) method has been widely adopted for porcine VIP synthesis. This approach involves segment condensation of three peptide fragments: VIP(1–6), VIP(7–13), and VIP(14–28). Key challenges include the low solubility of the C-terminal segment (VIP(14–28)), which was addressed by substituting Asn²⁸ with a β-t-butyl aspartic acid ester during synthesis. Post-synthesis, the segments are coupled using mixed anhydride intermediates, followed by deprotection and purification via ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product demonstrated biological potency equivalent to commercial preparations, with a yield of 1.2 mg per 100 mg of starting resin.

Human VIP Synthesis

Human VIP shares identical amino acid composition with porcine and rat variants but requires optimized synthesis protocols due to its clinical relevance. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is commonly employed, with HPLC purification achieving >95% purity. A critical step involves the incorporation of oxidation-prone residues (e.g., Met¹⁷), which necessitates post-synthesis sulfoxide reduction to restore bioactivity.

Recombinant DNA Technology for VIP Production

Human VIP Expression in E. coli

Recombinant human VIP has been successfully expressed in E. coli using a pET vector system. The construct includes an N-terminal His-tag for affinity purification, yielding 200 µg/mL of protein with >95% purity. Post-lysis, VIP is purified via nickel-nitrilotriacetic acid (Ni-NTA) chromatography under denaturing conditions (8 M urea). Refolding is achieved through stepwise dialysis into PBS (pH 7.4), with final confirmation via SDS-PAGE and mass spectrometry.

| Parameter | Specification |

|---|---|

| Host | E. coli BL21(DE3) |

| Vector | pET-28a(+) |

| Tag | N-terminal His-tag |

| Yield | 200 µg/mL |

| Purity | >95% (SDS-PAGE) |

| Reconstitution | PBS, pH 7.4, 0.1–1.0 mg/mL |

Isolation from Natural Tissues

Rat VIP Isolation from Intestinal Tissue

Rat VIP isolation involves sequential chromatography steps:

-

Gel Filtration : Crude intestinal extracts are fractionated on Sephadex G-50, separating VIP from larger proteins.

-

Ion-Exchange Chromatography : Further purification using DEAE-cellulose resolves VIP from contaminants.

-

Reversed-Phase HPLC : Final purification on a C₁₈ column achieves homogeneity, with microsequencing confirming identity to porcine VIP.

Human VIP from Colonic Tissue

Human VIP isolated from colonic mucosa shares identical N-terminal histidine and amino acid composition with porcine VIP. Extraction buffers contain protease inhibitors (e.g., EDTA, PMSF) to prevent degradation, followed by affinity chromatography using anti-VIP monoclonal antibodies.

Biosynthesis via mRNA Purification

Human VIP mRNA from Buccal Tumors

A human buccal tumor was identified as a rich source of VIP mRNA (0.67 ng VIP/µg protein). mRNA purification involves sucrose gradient centrifugation, followed by in vitro translation in rabbit reticulocyte lysate. This method yields high-molecular-weight VIP precursors, which are processed enzymatically to mature VIP.

Comparative Analysis of Preparation Methods

| Method | Species | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| REMA Synthesis | Porcine | 1.2 mg/100 mg | >98% | C-terminal segment solubility |

| Recombinant (E. coli) | Human | 200 µg/mL | >95% | Refolding efficiency |

| Tissue Isolation | Rat | 0.5 µg/g | >90% | Protease interference |

| mRNA Translation | Human | 0.67 ng/µg | N/A | Precursor processing |

Purification and Characterization

Chromatographic Techniques

Mass Spectrometry

LC-MS/MS analysis confirms VIP identity via polycharged ions (e.g., 665.9 m/z, 5+ charge) and signature fragments (770.7 m/z). Adsorption issues are mitigated using 0.1% bovine serum albumin (BSA) in dilution buffers.

Challenges and Optimizations

-

Solubility : Substitution of Asn²⁸ with β-t-butyl aspartic acid ester enhances C-terminal segment solubility during synthesis.

-

Stability : VIP degrades at -20°C; storage at -80°C in 5% trehalose preserves activity for >12 months.

-

Adsorption : Silanized vials and BSA coating prevent surface adsorption during LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions: Vasoactive Intestinal Peptide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Physiological Roles of Vasoactive Intestinal Peptide

VIP is primarily known for its vasodilatory effects and involvement in gastrointestinal function. It acts through two main receptors, VPAC1 and VPAC2, which are widely distributed in tissues including the central nervous system, pancreas, digestive tract, and cardiovascular system. The physiological roles of VIP include:

- Vasodilation : VIP induces vasodilation by increasing cyclic AMP levels in vascular smooth muscle cells, leading to relaxation .

- Gastrointestinal Function : It regulates gut motility and secretion, influencing nutrient absorption and electrolyte balance .

- Neurotransmission : VIP acts as a neurotransmitter affecting neuronal signaling and immune responses .

Diabetes Management

VIP has shown promise in managing type 2 diabetes by stimulating glucose-dependent insulin secretion through VPAC2 receptor activation. Research indicates that selective VPAC2 agonists may serve as novel hypoglycemic agents without the risk of hypoglycemia .

Respiratory Conditions

In the context of COVID-19, VIP has been investigated for its potential antiviral properties. A study indicated that VIP could inhibit SARS-CoV-2 replication in vitro and improve survival rates in patients with respiratory failure . Although initial trials did not meet primary endpoints, significant improvements in oxygenation were noted.

Cardiovascular Diseases

VIP's role as a systemic vasodilator makes it a candidate for treating pulmonary hypertension. Studies have demonstrated that VIP administration can decrease pulmonary artery pressure and improve cardiac output in patients with primary pulmonary hypertension .

Inflammatory Bowel Disease

Recent studies indicate that VIP analogs can mitigate colitis symptoms by protecting intestinal mucosal barrier function. This suggests potential therapeutic applications for inflammatory bowel diseases such as Crohn's disease and ulcerative colitis .

Case Studies

Mechanism of Action

Vasoactive Intestinal Peptide exerts its effects by binding to specific receptors, VPAC1 and VPAC2, which are G protein-coupled receptors. Upon binding, it activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in various physiological responses, including smooth muscle relaxation, vasodilation, and modulation of immune cell activity . Additionally, Vasoactive Intestinal Peptide blocks mitogen-activated proliferation of T cells by preventing interleukin-2 production .

Comparison with Similar Compounds

Table 1: Structural Comparison of VIP and Related Peptides

| Peptide | Length (AA) | Key Structural Features | Homology with Human VIP |

|---|---|---|---|

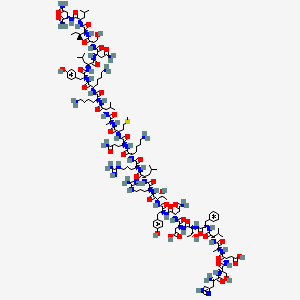

| Human VIP | 28 | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 | 100% |

| Porcine VIP | 28 | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 | 95% |

| Rat VIP | 28 | HSDAVFTDNYTRLRKQMAVKKYLESILN-NH2 | 93% |

| PACAP-38 | 38 | Shared N-terminal 28 AA with VIP; extended C-terminus | 68% (N-terminal) |

| PHI/PHM-27 | 27 | Derived from prepro-VIP; C-terminal amidation | 45% |

| Secretin | 27 | Similar N-terminal; lacks C-terminal α-helix | 28% |

PACAP, a VIP homolog, exists in two forms (PACAP-27 and PACAP-38) and binds to VPAC1, VPAC2, and PAC1 receptors . PHI/PHM-27, co-released with VIP, exhibits weaker vasodilatory effects but modulates intestinal motility .

Receptor Specificity and Signaling Pathways

VIP and related peptides activate overlapping receptors but differ in potency and downstream effects (Table 2).

Table 2: Receptor Affinity and Functional Outcomes

| Peptide | Primary Receptors | Key Functions | Therapeutic Implications |

|---|---|---|---|

| VIP | VPAC1 > VPAC2 | Bronchodilation, neuroprotection | Asthma, COPD, pulmonary hypertension |

| PACAP | VPAC1, VPAC2, PAC1 | Neuroprotection, circadian rhythm | Neurodegenerative diseases |

| PHI/PHM-27 | VPAC1 | Smooth muscle relaxation | Limited due to rapid degradation |

| Secretin | Secretin receptor | Pancreatic bicarbonate secretion | Pancreatic disorders |

- VPAC1 vs. VPAC2: VPAC1 is the dominant receptor in human tumors (e.g., breast, prostate) and normal tissues (e.g., lung acini, gastrointestinal mucosa), while VPAC2 is prevalent in smooth muscle and stromal cells .

- Neuroprotection : VIP rescues rat myenteric neurons from LPS-induced apoptosis, whereas PACAP shows superior efficacy in hippocampal neurons .

Functional Differences in Disease Models

Angiogenic Activity

In a rat sponge model, VIP (10 nmol) induced 2.5-fold higher neovascularization than endothelin-1, attributed to its vasodilatory and pro-angiogenic cytokine release (e.g., VEGF) .

Pulmonary Effects

- Humans : VIP inhalation reduces mean pulmonary artery pressure by 15% in pulmonary hypertension patients .

- Rats : A stabilized VIP derivative (RO 25-1553) increases cAMP levels in lung membranes, showing 3-fold higher potency than native VIP .

Gastrointestinal Motility

VIP inhibits gastric acid secretion, whereas PHI/PHM-27 stimulates intestinal fluid secretion. In diabetic gastroparesis, VIP levels correlate with delayed gastric emptying, and its modulation improves symptoms .

Species-Specific Variations in VIP Expression and Function

- Receptor Sensitivity : Rat lung VIP receptors show higher adenylate cyclase activation at pH 7.4 compared to humans, influencing drug design for inhaled formulations .

- Tissue Distribution : Porcine VIP is abundant in the ileum, whereas human VIP is highly expressed in the colon and lungs .

- Therapeutic Responses : In COPD rat models, porcine VIP derivatives increase bronchial epithelial cell proliferation by 40% compared to human VIP .

Biological Activity

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays critical roles in various physiological processes across multiple species, including humans, porcine, and rats. This article delves into the biological activity of VIP, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of VIP

VIP is part of the glucagon/secretin superfamily and primarily functions as a neurotransmitter and hormone. It is produced in various tissues, including the gastrointestinal tract, pancreas, and central nervous system (CNS). VIP exerts its effects by binding to VPAC1 and VPAC2 receptors, which are widely distributed in different organs and tissues.

VIP acts through G protein-coupled receptors (GPCRs), leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This signaling cascade results in various physiological responses, including vasodilation, smooth muscle relaxation, and modulation of immune responses.

Table 1: Mechanisms of VIP Action

| Mechanism | Description |

|---|---|

| Receptor Binding | Binds to VPAC1 and VPAC2 receptors |

| cAMP Production | Activates adenylate cyclase, increasing cAMP levels |

| Smooth Muscle Relaxation | Induces relaxation in gastrointestinal and vascular smooth muscle |

| Vasodilation | Mediates blood flow through nitric oxide release |

Physiological Effects

VIP has diverse physiological roles, including:

- Vasodilation : VIP is a potent vasodilator, significantly increasing blood flow in various tissues. It is more effective than acetylcholine in this regard .

- Gastrointestinal Function : VIP stimulates secretion of water and electrolytes in the intestine while inhibiting gastric acid secretion. It promotes gut motility by relaxing smooth muscle .

- Immune Modulation : VIP has been shown to down-regulate inflammatory responses and promote immune tolerance. It modulates both innate and adaptive immune systems .

Case Studies

- Colitis Treatment : In a study involving TNBS-induced colitis in rats, exogenous VIP administration alleviated histopathological symptoms and protected intestinal mucosal barrier function. This suggests potential therapeutic applications for inflammatory bowel diseases .

- Diabetes Management : Research indicates that VIP can enhance insulin secretion from pancreatic islets, suggesting its role in glucose metabolism regulation .

- Thyroid Autoimmunity : A study examined the dysfunction of the VIP axis in patients with autoimmune thyroid disease (AITD), revealing altered receptor expression and signaling pathways that may contribute to disease pathology .

Comparative Analysis of Species

VIP exhibits similar biological activities across human, porcine, and rat models; however, there are notable differences in receptor expression and physiological responses.

Table 2: Comparative Analysis of VIP Activity

| Species | Receptor Expression | Key Functions |

|---|---|---|

| Human | VPAC1 > VPAC2 | Regulates gut motility, vasodilation |

| Porcine | VPAC1 predominant | Similar functions as human but with variations in potency |

| Rat | Both receptors present | Strong vasodilatory effects; significant role in CNS |

Q & A

Q. What structural features of VIP (human, porcine, rat) underlie its functional diversity across physiological systems?

VIP is a 28-amino acid peptide with a conserved structure across species, though minor sequence variations (e.g., human vs. porcine) may influence receptor binding kinetics . Key structural motifs include the N-terminal domain (residues 1–6) critical for VPAC1/2 receptor activation and the C-terminal region (residues 19–28) modulating stability and tissue specificity . Methodologically, NMR spectroscopy and X-ray crystallography are used to resolve VIP-receptor interactions, while alanine scanning mutagenesis identifies functional residues .

Q. How can researchers quantify VIP levels in tissue samples across species (human, rat, porcine)?

VIP quantification requires species-specific immunoassays (ELISA, RIA) due to cross-reactivity risks. For human studies, antibodies targeting residues 6–28 are preferred to avoid interference with homologous peptides like PHM-27 . In rodent models, extraction protocols must include protease inhibitors (e.g., aprotinin) to prevent peptide degradation. Mass spectrometry (LC-MS/MS) is increasingly used for absolute quantification, leveraging VIP’s molecular weight (≈3326 Da) .

Q. What are standard protocols for evaluating VIP’s effects on cAMP signaling in vitro?

VIP activates VPAC1/2 receptors coupled to Gαs, increasing intracellular cAMP. A common approach involves:

- Treating cultured cells (e.g., rat myenteric neurons) with VIP (10–100 nM) .

- Measuring cAMP via ELISA or FRET-based biosensors .

- Using antagonists like VIP(6–28) (1–10 µM) to confirm specificity .

- Including forskolin (adenylyl cyclase activator) and H-89 (PKA inhibitor) as controls .

Advanced Research Questions

Q. How should researchers address contradictory findings on VIP’s cytoprotective effects across species (e.g., rat vs. porcine neurons)?

Contradictions may arise from species-specific receptor expression or experimental conditions. For example, VIP rescues rat myenteric neurons from LPS-induced apoptosis but not porcine neurons . To resolve this:

Q. What experimental designs are optimal for studying VIP’s role in angiogenesis in vivo?

The rat sponge implantation model is widely used:

Q. How can in vitro and in vivo models be integrated to study VIP’s immunomodulatory effects?

- In vitro: Use LPS-stimulated macrophages to measure VIP’s suppression of TNF-α/IL-6 via ELISA .

- In vivo: Employ murine autoimmune models (e.g., Sjögren’s syndrome) with VIP gene transfer to assess salivary gland inflammation .

- Cross-validate findings using VPAC2 knockout mice to isolate receptor-specific effects .

Q. What statistical approaches are recommended for analyzing VIP’s dose-dependent effects in metabolic studies?

- Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., VIP vs. VIP antagonists) .

- For longitudinal data (e.g., body composition changes), mixed-effects models account for inter-individual variability .

Q. How should ethical considerations shape VIP studies involving animal models?

- Adhere to IACUC protocols for humane endpoints (e.g., tumor size limits in xenograft studies) .

- Minimize sample sizes via power analysis (e.g., G*Power software) .

- Report ARRIVE guidelines compliance for transparency in surgical models (e.g., pulmonary artery studies) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in VIP’s reported effects on appetite regulation?

Some studies show VIP increases food intake via hypothalamic signaling, while others report satiety effects . Strategies include:

Q. What validation steps are critical when using VIP analogs (e.g., Vasomera) in disease models?

- Confirm receptor selectivity via VPAC1/2 knockdown models .

- Compare pharmacokinetics (e.g., half-life) of synthetic analogs vs. native VIP .

- Validate functional outcomes (e.g., cAMP vs. β-arrestin signaling) using BRET assays .

Methodological Best Practices

Q. How to optimize VIP peptide storage and handling to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.